molecular formula C27H28N4O6S B2374433 Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 477557-41-8

Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2374433
CAS No.: 477557-41-8
M. Wt: 536.6
InChI Key: QJJVGQXSYBQRGJ-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The process may include:

  • Formation of the indole ring through Fischer indole synthesis or other methods.

  • Introduction of the ethyl group at the appropriate position on the indole ring.

  • Coupling of the indole derivative with the appropriate carbamoylphenylsulfonyl moiety.

  • Final esterification to introduce the ethyl piperazine-1-carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Substitution reactions could use nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the construction of pharmaceuticals and other biologically active compounds.

Biology: In biological research, Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can be utilized to study the interactions between small molecules and biological targets. Its structural complexity allows for the exploration of binding affinities and biological activities.

Medicine: This compound has potential applications in the development of new therapeutic agents. Its indole structure is often associated with pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The sulfonyl and piperazine groups may enhance the compound's ability to interact with biological targets, leading to its biological effects.

Comparison with Similar Compounds

  • Indole-3-carbinol: Another indole derivative with potential anticancer properties.

  • Ethyl 4-((4-((1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: A structurally similar compound with a methyl group instead of an ethyl group.

  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide: A related compound with a nitro group in its structure.

Uniqueness: Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to its similar counterparts.

Properties

IUPAC Name

ethyl 4-[4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6S/c1-3-31-23-13-12-22(20-6-5-7-21(24(20)23)26(31)33)28-25(32)18-8-10-19(11-9-18)38(35,36)30-16-14-29(15-17-30)27(34)37-4-2/h5-13H,3-4,14-17H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJVGQXSYBQRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCN(CC5)C(=O)OCC)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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